Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy-ethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with target proteins, while the cyclopropyl and cyclohexyl groups provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid methyl ester
- Cyclopropyl-[4-(2-amino-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid ethyl ester
Uniqueness
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-8-9-14)13-6-4-12(5-7-13)17-10-11-19/h12-14,17,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMUSTUGVZRPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NCCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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